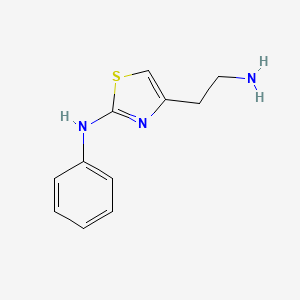
2-Anilino-4-(2-aminoethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-4-(2-aminoethyl)thiazole is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 . Its IUPAC name is N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-N-phenylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) . This code provides a specific description of the molecule’s structure. Further structural analysis would require more detailed data or computational modeling.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.31 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibition and Anticancer Activity :
- 2-Anilino-4-(thiazol-5-yl)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These compounds exhibit very low nanomolar inhibitory constants against CDK2, suggesting potential applications in cancer treatment (Wang et al., 2004).
- Another study focused on ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidines, revealing that many of these analogues inhibit CDKs effectively, with the most potent compound showing an IC50 of 0.7 nM against CDK2 (Mcintyre et al., 2010).
Enzymatic Inhibition and Biological Activity :
- 2-Amino thiazole derivatives have been examined for their impact on the activities of various enzymes, including carbonic anhydrase and acetylcholinesterase. Certain 2-amino-4-substituted thiazole compounds demonstrated significant inhibition of these enzymes (Korkmaz, 2022).
Corrosion Inhibition :
- The corrosion inhibitory properties of 2-amino-4-methyl-thiazole (a related compound) were studied, highlighting its effectiveness in protecting mild steel in acidic environments. This suggests potential applications in material science and engineering (Yüce et al., 2014).
Protein Sequencing Analysis :
- The use of 2-anilino-5-thiazolinone derivatives in mass spectrometry for protein sequencing demonstrates the compound's utility in biochemical analyses. This application is pivotal in understanding protein structures and functions (Fairwell & Lovins, 1971).
Valosin-Containing Protein Inhibition :
- A study discovered that 2-anilino-4-aryl-1,3-thiazoles are potent inhibitors of the valosin-containing protein (VCP), which plays a role in protein degradation and signaling pathways. This opens avenues for developing cancer therapeutics (Bursavich et al., 2010).
Molecular Structure Analysis :
- The synthesis and molecular structure analysis of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole provide insight into the compound's chemical properties, which are critical for developing new materials and drugs (Liu et al., 2008).
Microtubule Targeting in Cancer Therapy :
- The synthesis of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles targets microtubule assembly, an essential process in cell division, suggesting its potential as an anticancer agent (Romagnoli et al., 2011).
Synthesis and Biological Evaluation of Thiazole Derivatives :
- Thiazole derivatives, including 2-aminothiazoles, have been synthesized and evaluated for their antitumor and antifilarial properties. Some derivatives showed promising results against leukemia cells (Kumar et al., 1993).
Safety and Hazards
The safety information for 2-Anilino-4-(2-aminoethyl)thiazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 2-Anilino-4-(2-aminoethyl)thiazole is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with TNIK by binding to its active site, thereby inhibiting its kinase activity. This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can potentially slow down the growth of cancer cells .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIBPVYYKEUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

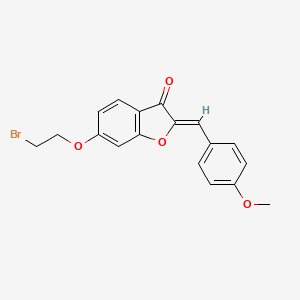
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)
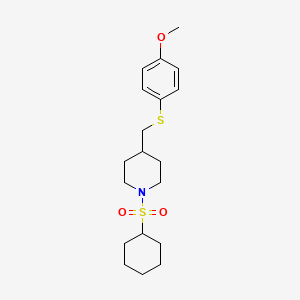

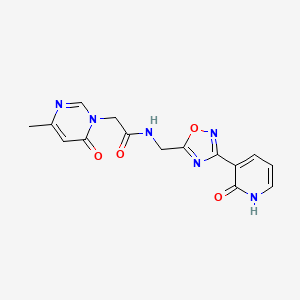
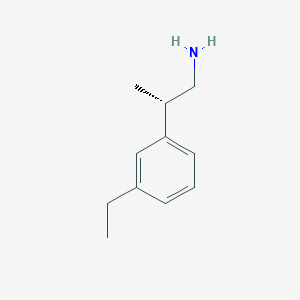

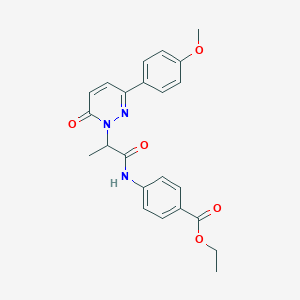


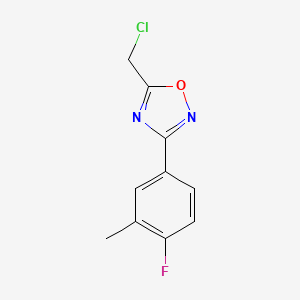
![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)
![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)